molecular formula C12H14O4 B1670542 Diethyl terephthalate CAS No. 636-09-9

Diethyl terephthalate

Cat. No. B1670542
Key on ui cas rn: 636-09-9
M. Wt: 222.24 g/mol
InChI Key: ONIHPYYWNBVMID-UHFFFAOYSA-N
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Patent
US05078907

Procedure details

Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer and reflux condenser topped with a drying tube containing indicating Drierite® were added 100 ml of toluene and 40.6 grams (0.20) mole of terephthaloyl chloride. To this solution was added dropwise 18.4 grams (0.40 mole) of ethanol. The reaction solution was heated for two hours at 60-65° C. After this heating period IR analysis showed the complete disappearance of the acid chloride stretch at 1775 cm-1. The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water. The product solution was dried over magnesium sulfate. After removal of the desiccant the toluene was removed by distillation. The residue crystallized on standing and amounted to 38 grams (86% yield) of diethyl terephthalate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 0.20 )
Quantity
40.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1]S([O-])(=O)=O.[Ca+2].[C:7](Cl)(=[O:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.[CH2:19]([OH:21])[CH3:20].[C:22]1([CH3:28])C=CC=CC=1>>[C:7]([O:17][CH2:22][CH3:28])(=[O:1])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([O:21][CH2:19][CH3:20])=[O:13])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)O
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 0.20 )
Quantity
40.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
topped with a drying tube
ADDITION
Type
ADDITION
Details
containing
WAIT
Type
WAIT
Details
After this heating period IR analysis showed
WASH
Type
WASH
Details
The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the desiccant the toluene
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue crystallized on standing

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCC)C=C1)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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